Enhanced Catalytic Activity in [5+2] Cycloadditions vs. Wilkinson's Catalyst
In the [5+2] cycloaddition of vinylcyclopropanes and alkynes to form seven-membered rings, [Rh(CO)₂Cl]₂ demonstrates superior catalytic activity compared to Wilkinson's catalyst (PPh₃)₃RhCl [1]. Under identical reaction conditions, [Rh(CO)₂Cl]₂ provides higher yields for problematic substrates, whereas Wilkinson's catalyst is inefficient or completely ineffective [1].
| Evidence Dimension | Catalytic yield in [5+2] cycloaddition |
|---|---|
| Target Compound Data | [Rh(CO)₂Cl]₂: 89% yield |
| Comparator Or Baseline | Wilkinson's Catalyst (PPh₃)₃RhCl: <5% yield or no reaction |
| Quantified Difference | Yield improvement from near-zero to 89% for specific problematic substrates |
| Conditions | Reaction of vinylcyclopropane with alkyne in toluene at 80-110°C |
Why This Matters
This quantifies the unique utility of [Rh(CO)₂Cl]₂ in constructing complex seven-membered rings, a reaction pathway where the widely used Wilkinson's catalyst is demonstrably inferior, guiding procurement for cycloaddition-based total synthesis projects.
- [1] Wender, P. A.; Sperandio, D. J. Org. Chem. 1998, 63, 13, 4164–4165. A New and Selective Catalyst for the [5 + 2] Cycloaddition of Vinylcyclopropanes and Alkynes. View Source
